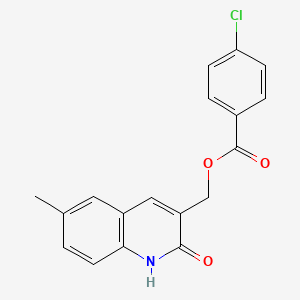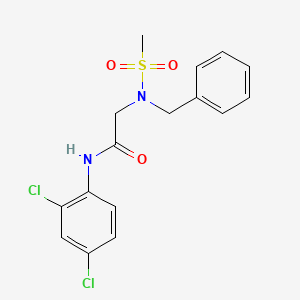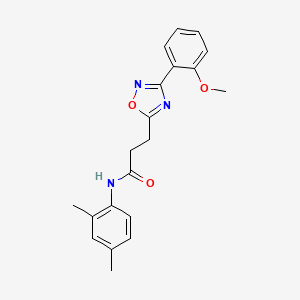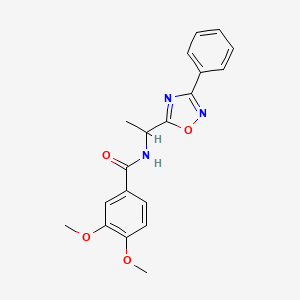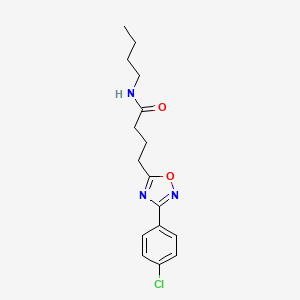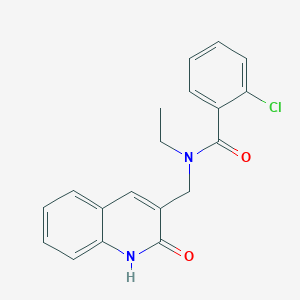
2-chloro-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is an amide derived from benzoic acid, and a 2-hydroxyquinoline group, which is a type of heterocyclic compound .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of an appropriate 2-hydroxyquinoline with a suitable benzamide derivative. The 2-hydroxyquinoline could potentially be synthesized via methods discussed in the literature for related compounds .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both benzamides and 2-hydroxyquinolines. Benzamides typically have a planar structure due to the conjugation between the carbonyl group and the aromatic ring. The 2-hydroxyquinoline portion of the molecule would also be expected to be planar .
Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, we can infer some potential reactivity based on the functional groups present. The amide group in benzamides is typically quite stable and unreactive under normal conditions. The 2-hydroxyquinoline group could potentially undergo reactions at the hydroxy group or at the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzamide and 2-hydroxyquinoline groups. For example, it might be expected to have moderate solubility in polar solvents due to the presence of the polar amide and hydroxy groups .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been found to have a wide range of biological activities . They are often involved in interactions with various proteins and enzymes, which can lead to a variety of biological effects.
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . These interactions can result in the inhibition or activation of the target, depending on the specific nature of the interaction.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways . These can include pathways related to cell signaling, metabolism, and other cellular processes.
Result of Action
The effects of a compound’s action can often be observed at both the molecular and cellular levels . These effects can include changes in protein function, alterations in cell signaling pathways, and changes in cell behavior.
Eigenschaften
IUPAC Name |
2-chloro-N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-22(19(24)15-8-4-5-9-16(15)20)12-14-11-13-7-3-6-10-17(13)21-18(14)23/h3-11H,2,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJZORFTFJTFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)

![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
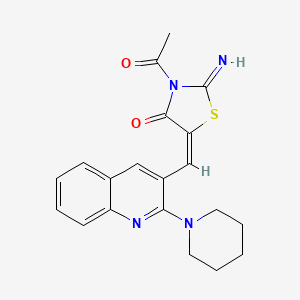
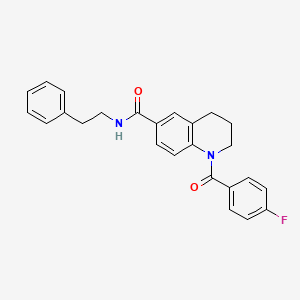
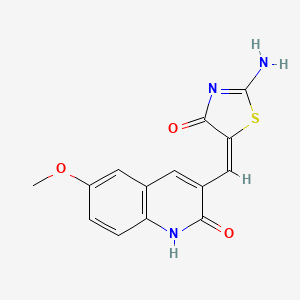
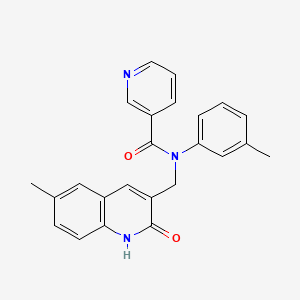
![3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700145.png)
